Cas no 1780262-30-7 (4-(trifluoromethyl)pyrrolidin-3-ylmethanamine)

4-(trifluoromethyl)pyrrolidin-3-ylmethanamine is a versatile intermediate in organic synthesis, offering high purity and stability. This compound exhibits excellent solubility in common organic solvents, facilitating its use in various reactions. Its unique trifluoromethyl group provides additional reactivity, making it a valuable tool for the synthesis of complex organic molecules.
4-(trifluoromethyl)pyrrolidin-3-ylmethanamine structure
1780262-30-7 structure
商品名:4-(trifluoromethyl)pyrrolidin-3-ylmethanamine
CAS番号:1780262-30-7
MF:C6H11F3N2
メガワット:168.160151720047
MDL:MFCD24507044
CID:5686145
PubChem ID:21979499

4-(trifluoromethyl)pyrrolidin-3-ylmethanamine 化学的及び物理的性質

名前と識別子

    • SCHEMBL4508847
    • EN300-2501979
    • 1780262-30-7
    • [4-(trifluoromethyl)pyrrolidin-3-yl]methanamine
    • AWLXQBINBITCRP-UHFFFAOYSA-N
    • 4-(trifluoromethyl)pyrrolidin-3-ylmethanamine
    • MDL: MFCD24507044
    • インチ: 1S/C6H11F3N2/c7-6(8,9)5-3-11-2-4(5)1-10/h4-5,11H,1-3,10H2
    • InChIKey: AWLXQBINBITCRP-UHFFFAOYSA-N
    • ほほえんだ: FC(C1CNCC1CN)(F)F

計算された属性

  • せいみつぶんしりょう: 168.08743285g/mol
  • どういたいしつりょう: 168.08743285g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 134
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

4-(trifluoromethyl)pyrrolidin-3-ylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2501979-5.0g
[4-(trifluoromethyl)pyrrolidin-3-yl]methanamine
1780262-30-7 95%
5.0g
$2443.0 2024-06-19
Enamine
EN300-2501979-0.25g
[4-(trifluoromethyl)pyrrolidin-3-yl]methanamine
1780262-30-7 95%
0.25g
$774.0 2024-06-19
Enamine
EN300-2501979-0.1g
[4-(trifluoromethyl)pyrrolidin-3-yl]methanamine
1780262-30-7 95%
0.1g
$741.0 2024-06-19
Enamine
EN300-2501979-5g
[4-(trifluoromethyl)pyrrolidin-3-yl]methanamine
1780262-30-7
5g
$2443.0 2023-09-15
Enamine
EN300-2501979-1g
[4-(trifluoromethyl)pyrrolidin-3-yl]methanamine
1780262-30-7
1g
$842.0 2023-09-15
Enamine
EN300-2501979-0.5g
[4-(trifluoromethyl)pyrrolidin-3-yl]methanamine
1780262-30-7 95%
0.5g
$809.0 2024-06-19
Enamine
EN300-2501979-1.0g
[4-(trifluoromethyl)pyrrolidin-3-yl]methanamine
1780262-30-7 95%
1.0g
$842.0 2024-06-19
Enamine
EN300-2501979-0.05g
[4-(trifluoromethyl)pyrrolidin-3-yl]methanamine
1780262-30-7 95%
0.05g
$707.0 2024-06-19
Enamine
EN300-2501979-10.0g
[4-(trifluoromethyl)pyrrolidin-3-yl]methanamine
1780262-30-7 95%
10.0g
$3622.0 2024-06-19
Enamine
EN300-2501979-2.5g
[4-(trifluoromethyl)pyrrolidin-3-yl]methanamine
1780262-30-7 95%
2.5g
$1650.0 2024-06-19

4-(trifluoromethyl)pyrrolidin-3-ylmethanamine 関連文献

4-(trifluoromethyl)pyrrolidin-3-ylmethanamineに関する追加情報

Introduction to 4-(trifluoromethyl)pyrrolidin-3-ylmethanamine (CAS No. 1780262-30-7)

4-(trifluoromethyl)pyrrolidin-3-ylmethanamine, identified by its Chemical Abstracts Service (CAS) number 1780262-30-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolidine class, characterized by a six-membered heterocyclic structure containing one nitrogen atom. The presence of a trifluoromethyl group at the 4-position and an amine functionality at the 3-position imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The trifluoromethyl group, a well-documented pharmacophore, enhances the metabolic stability and binding affinity of molecules, which is crucial for optimizing pharmacokinetic profiles. In contrast, the amine moiety serves as a versatile functional handle for further chemical modifications, enabling the synthesis of more complex derivatives. The combination of these features positions 4-(trifluoromethyl)pyrrolidin-3-ylmethanamine as a promising candidate for exploring novel therapeutic interventions.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. Pyrrolidine derivatives, in particular, have garnered attention due to their broad spectrum of biological activities. Studies have demonstrated that pyrrolidine-based structures exhibit potential in modulating various biological pathways, including enzyme inhibition, receptor binding, and signal transduction. The incorporation of fluorine atoms into these scaffolds further enhances their pharmacological properties, leading to improved efficacy and selectivity.

One of the most compelling aspects of 4-(trifluoromethyl)pyrrolidin-3-ylmethanamine is its utility as a building block for more sophisticated molecules. Researchers have leveraged this compound to develop novel analogs with enhanced pharmacological profiles. For instance, modifications at the nitrogen or carbon positions can yield derivatives with improved solubility, bioavailability, or target specificity. Such structural diversification is essential for optimizing drug candidates throughout the development pipeline.

The pharmaceutical industry has increasingly recognized the value of fluorinated compounds in drug design. Fluorine atoms can influence molecular interactions at multiple levels, from electronic effects to conformational stability. The trifluoromethyl group in 4-(trifluoromethyl)pyrrolidin-3-ylmethanamine, in particular, has been shown to increase lipophilicity and metabolic resistance, which are critical factors in drug formulation. These attributes make it an attractive component for designing molecules with prolonged half-lives and reduced susceptibility to degradation.

In addition to its structural advantages, 4-(trifluoromethyl)pyrrolidin-3-ylmethanamine has shown promise in preclinical studies as a precursor for bioactive entities. Researchers have explored its potential in developing treatments for neurological disorders, infectious diseases, and inflammatory conditions. The compound's ability to interact with biological targets such as enzymes and receptors has been investigated through computational modeling and experimental validation. These efforts have underscored its significance as a lead compound in medicinal chemistry.

The synthesis of 4-(trifluoromethyl)pyrrolidin-3-ylmethanamine involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps typically include nucleophilic substitution reactions, protection-deprotection strategies, and fluorination protocols. Each step must be meticulously optimized to ensure high yield and purity, which are critical for pharmaceutical applications. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such compounds.

The role of computational chemistry in designing and optimizing molecules like 4-(trifluoromethyl)pyrrolidin-3-ylmethanamine cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities, metabolic pathways, and other pharmacokinetic parameters before experimental validation. This approach accelerates the drug discovery process by identifying promising candidates early in the pipeline. The integration of computational tools with experimental data has become a cornerstone of modern medicinal chemistry.

As research continues to evolve, the demand for innovative compounds like 4-(trifluoromethyl)pyrrolidin-3-ylmethanamine will only grow. The pharmaceutical landscape is increasingly shaped by the need for targeted therapies with improved efficacy and safety profiles. Pyrrolidine derivatives offer a rich structural framework for addressing these challenges, particularly when combined with fluorinated moieties that enhance biological activity.

In conclusion,4-(trifluoromethyl)pyrrolidin-3-ylmethanamine (CAS No. 1780262-30-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents with enhanced pharmacological properties. As research progresses,this compound is poised to play an increasingly important role in addressing diverse medical conditions through innovative drug design strategies.

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